methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate

Catalog No.
S8174771
CAS No.
M.F
C8H11NO2S
M. Wt
185.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate

Product Name

methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate

IUPAC Name

methyl (2R)-2-amino-3-thiophen-2-ylpropanoate

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

InChI

InChI=1S/C8H11NO2S/c1-11-8(10)7(9)5-6-3-2-4-12-6/h2-4,7H,5,9H2,1H3/t7-/m1/s1

InChI Key

PNFKFTGEDLBMPB-SSDOTTSWSA-N

SMILES

COC(=O)C(CC1=CC=CS1)N

Canonical SMILES

COC(=O)C(CC1=CC=CS1)N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CS1)N

Methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate is a chiral organic compound characterized by its unique structure, which includes a thiophene ring and an amino group. Its molecular formula is C8H11NO2SC_8H_{11}NO_2S, and it has a molecular weight of approximately 185.24 g/mol . The presence of the thiophene moiety imparts distinctive electronic properties, making this compound a valuable building block in organic synthesis and medicinal chemistry. The stereochemistry indicated by (2R) denotes the configuration around the chiral center, which plays a crucial role in its biological activity and interactions with other molecules.

, showcasing its versatility:

  • Oxidation: This compound can be oxidized to form thiophene sulfoxides or sulfones.
  • Reduction: It can be reduced to yield methyl (2R)-2-amino-3-(thiophen-2-yl)propanol.
  • Substitution Reactions: The compound can participate in N-alkylation reactions to form various derivatives.

These reactions facilitate the development of derivatives that may exhibit diverse biological properties.

Research indicates that methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate possesses potential biological activities. Its mechanism of action is believed to involve:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with biological targets.
  • π-π Interactions: The thiophene ring can engage in π-π stacking interactions, influencing cellular processes and modulating enzyme activities.

These interactions suggest that the compound may have applications in drug development, particularly in targeting neurological disorders.

The synthesis of methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate typically involves several steps:

  • Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and D-2-amino-3-methylbutanoic acid.
  • Coupling Reaction: The carboxylic acid group of thiophene-2-carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by coupling with D-2-amino-3-methylbutanoic acid to form the desired product.
  • Purification: The crude product is purified using recrystallization or column chromatography techniques to obtain pure methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate.

Methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers with unique electronic properties.
  • Biology: The compound is utilized in studies of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
  • Medicine: It is investigated as a precursor for pharmaceutical agents, particularly those targeting neurological disorders.
  • Industry: This compound is employed in developing materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The interaction studies of methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate focus on its binding affinities and mechanisms with various biological targets. These studies reveal that the compound's unique structural features, including the thiophene ring and amino group, facilitate specific interactions with enzymes and receptors. Such interactions are essential for understanding its potential therapeutic effects and guiding further drug development efforts.

Methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate can be compared to several similar compounds, highlighting its uniqueness:

Compound NameMolecular FormulaMolecular WeightKey Features
Methyl (2S)-2-amino-3-(2-ethylphenyl)propanoateC12H17NOC_{12}H_{17}NO207.27 g/molContains an ethylphenyl group instead of thiophene
Methyl (2R)-2-amino-3-(3-methylthiophen-2-y)propanoateC8H11NO2SC_8H_{11}NO_2S199.27 g/molHas a methyl substituent on the thiophene ring
Methyl 4-methoxyphenylacetateC10H12O3C_{10}H_{12}O_3180.20 g/molFeatures a methoxy group on a phenyl ring

The presence of the thiophene ring in methyl (2R)-2-amino-3-(thiophen-2-y)propanoate contributes to its distinct electronic properties and potential biological activities compared to these similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

185.05104977 g/mol

Monoisotopic Mass

185.05104977 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

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